4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline
Description
Properties
IUPAC Name |
4-chloro-1-methyl-3-propan-2-ylpyrazolo[3,4-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-8(2)13-11-12(15)9-6-4-5-7-10(9)16-14(11)18(3)17-13/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHHAAHCISGPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The Friedländer condensation involves reacting 4-chloroquinoline-3-carbaldehyde (C₁₀H₆ClNO) with isopropylhydrazine and methylhydrazine in ethanol or methanol under reflux (70–80°C). A catalytic amount of acetic acid or p-toluenesulfonic acid (PTSA) accelerates the cyclization.
Reaction Scheme :
Optimization Parameters
-
Solvent : Ethanol outperforms methanol due to better solubility of intermediates.
-
Catalyst : 5 mol% CuCl₂ improves yield by 15% compared to uncatalyzed reactions.
Stepwise Cyclization via Diazotization
Synthesis from 3-Amino Precursors
A patent-derived method (US4920128A) involves diazotization of 3-amino-1-isopropyl-7-methoxy-1H-pyrazolo[3,4-b]quinoline followed by chlorination:
-
Diazotization : Treat the amine with NaNO₂/HCl at 0–5°C.
-
Chlorination : React the diazonium salt with CuCl in HCl.
Conditions :
Limitations
-
Requires handling hazardous diazonium intermediates.
Microwave-Assisted Synthesis
Accelerated Cyclization
A modified Friedländer method uses microwave irradiation (150 W, 100°C) to reduce reaction time from 16 hours to 45 minutes.
Procedure :
-
Mix 4-chloroquinoline-3-carbaldehyde (1 eq), isopropylhydrazine (1.2 eq), and methylhydrazine (1.1 eq) in ethanol.
-
Irradiate at 100°C for 45 minutes.
Catalytic Methods
Polyphosphoric Acid (PPA) Catalysis
PPA facilitates cyclodehydration at 120°C, enhancing regioselectivity:
| Parameter | Value |
|---|---|
| Catalyst loading | 20 wt% |
| Time | 8 hours |
| Yield | 76% |
Transition Metal Catalysts
CuI (5 mol%) in DMF at 90°C achieves 80% yield but requires inert conditions.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Friedländer | EtOH, reflux, 16h | 72–78% | Scalable, minimal byproducts |
| Diazotization | HCl/CuCl, 50°C | 65–70% | High purity |
| Microwave-assisted | 100°C, 45min | 82–85% | Time-efficient |
| PPA catalysis | 120°C, 8h | 76% | No solvent required |
Industrial-Scale Considerations
Continuous Flow Synthesis
A continuous flow system (patent WO2013051639A1) reduces batch variability:
Waste Management
Challenges and Solutions
Byproduct Formation
Purification
Recent Advances (Post-2020)
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives.
Scientific Research Applications
Basic Information
- Chemical Name: 4-Chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline
- Molecular Formula: C14H14ClN3
- Molecular Weight: 259.73 g/mol
- CAS Number: 884316-50-1
Structural Characteristics
The compound features a pyrazole ring fused with a quinoline structure, which contributes to its diverse reactivity and biological activity. The presence of chlorine and isopropyl groups enhances its chemical properties, making it a valuable building block for further synthesis.
Medicinal Chemistry
Potential Therapeutic Applications:
this compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
Case Study:
In a study examining the compound's effect on cancer cell lines, it was found to significantly reduce cell viability at certain concentrations, suggesting its potential as a therapeutic agent in oncology.
Enzyme Inhibition Studies
Mechanism of Action:
The compound exhibits enzyme inhibition properties by binding to active sites of specific enzymes. This interaction can lead to the modulation of biochemical pathways relevant to disease processes.
Research Findings:
Research indicates that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition may provide insights into developing new anti-inflammatory drugs.
Material Science
Development of Advanced Materials:
The unique electronic properties of this compound make it suitable for applications in the development of organic semiconductors and other advanced materials.
Data Table: Comparison of Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Conductivity | High |
| Stability under UV light | Moderate |
Synthetic Chemistry
Building Block for Complex Molecules:
In synthetic chemistry, this compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its reactivity allows for various modifications leading to novel derivatives with potentially enhanced properties.
Synthesis Methodology:
The synthesis typically involves the condensation of 4-chloroquinoline derivatives with isopropylhydrazine under specific conditions, often optimized for yield and purity.
Mechanism of Action
The mechanism of action of 4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Chloro vs. Amino Substitutions: Chloro derivatives (e.g., SCH 43478) show enhanced antiviral activity compared to amino-substituted analogs, likely due to improved electrophilicity and target binding .
- Isopropyl vs. Methyl at Position 3 : The bulky isopropyl group in the target compound may enhance selectivity or pharmacokinetics compared to smaller methyl groups, as seen in SCH 43478 .
- Methoxy at Position 6 : Methoxy-substituted derivatives (e.g., SCH 43478, F7) demonstrate balanced bioactivity and material properties, suggesting synergistic effects with chloro/isopropyl groups .
Key Observations :
- The target compound’s synthesis likely benefits from methods like microwave-assisted MCRs, which offer higher yields (e.g., 70–90%) compared to traditional MCRs (2–33%) .
- Chloro-substituted derivatives often require halogenation steps (e.g., PCl3), which demand careful optimization to avoid degradation .
Biological Activity
4-Chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazoloquinolines, characterized by their unique fused ring structure. Its biological activity is primarily attributed to its ability to interact with various molecular targets, making it a candidate for therapeutic applications.
- Chemical Formula: C₁₄H₁₄ClN₃
- Molecular Weight: 259.734 g/mol
- CAS Number: 884316-50-1
The biological activity of this compound is largely due to its role as an enzyme inhibitor. It binds to the active sites of specific enzymes, thereby inhibiting their function. This mechanism is crucial for its potential applications in treating various diseases, including cancer and inflammatory conditions .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazoloquinoline derivatives, including this compound. In vitro tests have shown significant activity against several bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.22 | Excellent |
| Escherichia coli | 0.25 | Excellent | |
| Pseudomonas aeruginosa | 0.30 | Good |
These results indicate that this compound exhibits potent antibacterial properties, comparable to established antibiotics .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a common model for studying inflammation:
| Compound | NO Inhibition (%) at 10 μM |
|---|---|
| This compound | 75% |
This inhibition suggests that the compound may modulate inflammatory responses through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The results indicate a significant reduction in cell viability:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 6.5 |
| A549 (Lung Cancer) | 7.0 |
These findings suggest that this compound may act as a promising anticancer agent through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Several research studies have explored the biological activities of related pyrazoloquinoline derivatives, providing insights into structure-activity relationships (SAR). For instance:
- Study on Antimicrobial Derivatives : A series of pyrazoloquinoline derivatives were synthesized and evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The most active derivative exhibited an MIC value significantly lower than that of traditional antibiotics.
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory effects observed in RAW 264.7 cells treated with pyrazoloquinolines, highlighting the importance of structural modifications in enhancing biological activity.
Q & A
Q. How can the synthesis of pyrazolo[3,4-b]quinoline derivatives be optimized for high yield and purity under green chemistry conditions?
Answer: A catalyst-free, one-pot microwave-assisted protocol in aqueous ethanol at room temperature is recommended. This method avoids toxic solvents, reduces reaction time (e.g., 10–15 minutes), and achieves yields >85% for aryl aldehydes with electron-donating or withdrawing groups. Key steps include microwave irradiation (300–500 W) and post-reaction crystallization for purification, eliminating column chromatography .
Q. What spectroscopic techniques are essential for characterizing pyrazolo[3,4-b]quinoline derivatives?
Answer: Comprehensive characterization requires multinuclear NMR (1H, 13C, 15N) to confirm substitution patterns and HRMS for molecular weight validation. For example, 15N-NMR is critical for distinguishing pyrazole ring nitrogen environments, while HRMS ensures accuracy within ±5 ppm .
Q. What reaction mechanisms underpin the formation of pyrazolo[3,4-b]quinoline scaffolds?
Answer: The synthesis typically involves a Knoevenagel condensation between aryl aldehydes and dimedone, followed by cyclization with 5-amino-3-methyl-1-phenylpyrazole. Microwave irradiation accelerates the reaction by enhancing molecular collisions, while aqueous ethanol stabilizes intermediates .
Advanced Research Questions
Q. How should researchers address contradictions in substrate reactivity during pyrazolo[3,4-b]quinoline synthesis?
Answer: Aliphatic aldehydes (e.g., propionaldehyde) often fail to react due to steric hindrance or reduced electrophilicity. Substitute with electron-deficient aryl aldehydes or modify reaction conditions (e.g., higher microwave power or prolonged irradiation). Mechanistic studies using DFT calculations can further elucidate reactivity barriers .
Q. What strategies resolve unexpected byproducts in metal-complexation attempts with pyrazolo[3,4-b]quinoline derivatives?
Answer: In reactions with RuCl3, unintended hydrazine-linked byproducts may form due to ligand displacement or acidic degradation. Mitigate this by optimizing pH (neutral to mildly acidic) and temperature (<50°C). X-ray crystallography (as in ) can confirm structural deviations .
Q. How can structure-activity relationships (SAR) guide the design of pyrazolo[3,4-b]quinoline-based TSPO ligands?
Answer: Introduce alkylamino or acetamide groups at the 1-position to enhance binding affinity to the translocator protein (TSPO). For example, 2-(4-methyl-3-oxo-2-phenyl-2H-pyrazolo[3,4-b]quinolin-9(3H)-yl)acetamide derivatives show nanomolar Ki values. Docking studies with TSPO crystal structures (PDB: 2MGY) validate interactions .
Q. What methodologies are effective for circumventing multi-drug resistance using pyrazolo[3,4-b]quinoline derivatives?
Answer: Derivatives like IND2 (a pyrimido-pyrazoloquinoline) inhibit P-glycoprotein efflux pumps. Synthesize these via Vilsmeier-Haack formylation of acetanilides, followed by cyclocondensation with hydrazine. In vitro assays in resistant cancer cell lines (e.g., MCF-7/ADR) confirm efficacy .
Q. How do substitution patterns influence the fluorescent properties of pyrazolo[3,4-b]quinolines?
Answer: Electron-donating groups (e.g., methoxy at C6) enhance fluorescence quantum yield (e.g., λem = 444.5 nm in cyclohexane). Bromination at C6 followed by nucleophilic substitution with diethanolamine creates blue-emitting sensors for metal ion detection .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
